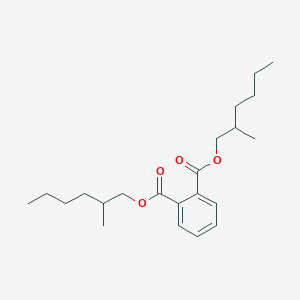
Bis(2-methylhexyl) benzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methylhexyl) benzene-1,2-dicarboxylate is an organic compound with the molecular formula C24H38O4. It is a diester of phthalic acid and 2-methylhexanol. This compound is commonly used as a plasticizer, which means it is added to materials to increase their flexibility, transparency, durability, and longevity. It is a colorless, viscous liquid that is insoluble in water but soluble in organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(2-methylhexyl) benzene-1,2-dicarboxylate is typically synthesized through the esterification of phthalic anhydride with 2-methylhexanol. The reaction is catalyzed by an acid such as sulfuric acid or para-toluenesulfonic acid. The general reaction conditions involve heating the reactants to a temperature of around 150-200°C and removing the water formed during the reaction to drive it to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed. The water produced is continuously removed, often using a distillation column. The crude product is then purified through neutralization, washing, and filtration to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-methylhexyl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form phthalic acid and 2-methylhexanol.
Oxidation: It can be oxidized to form phthalic acid derivatives.
Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Hydrolysis: Phthalic acid and 2-methylhexanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(2-methylhexyl) benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Employed in the study of plasticizer effects on biological systems and their potential toxicity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility and durability of medical devices.
Industry: Widely used in the manufacture of flexible PVC products, coatings, adhesives, and sealants
Mecanismo De Acción
The primary mechanism by which Bis(2-methylhexyl) benzene-1,2-dicarboxylate exerts its effects is through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility and durability of the material. The molecular targets include the polymer chains themselves, and the pathways involved are primarily physical interactions rather than chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar properties but higher toxicity concerns.
Dioctyl terephthalate (DOTP): A phthalate-free alternative with similar plasticizing properties but considered more environmentally friendly.
Diisononyl phthalate (DINP): Used as a plasticizer with a different alkyl chain structure, offering different flexibility and durability characteristics
Uniqueness
Bis(2-methylhexyl) benzene-1,2-dicarboxylate is unique in its balance of plasticizing efficiency and lower toxicity compared to some other phthalates. Its specific alkyl chain structure provides a distinct set of physical properties, making it suitable for applications where both flexibility and safety are paramount .
Propiedades
Número CAS |
53306-52-8 |
|---|---|
Fórmula molecular |
C22H34O4 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
bis(2-methylhexyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H34O4/c1-5-7-11-17(3)15-25-21(23)19-13-9-10-14-20(19)22(24)26-16-18(4)12-8-6-2/h9-10,13-14,17-18H,5-8,11-12,15-16H2,1-4H3 |
Clave InChI |
FBDBBRIVIAEKGN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


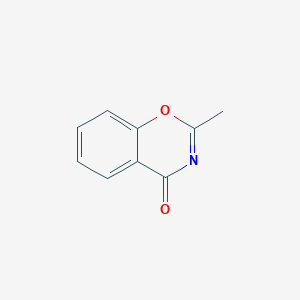
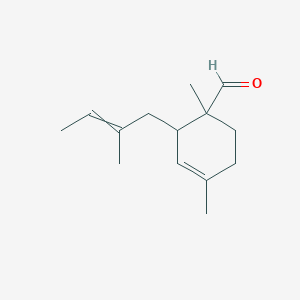
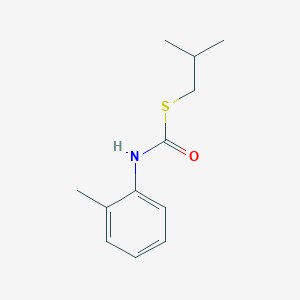
![2,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B14635487.png)
![methyl N-[(E)-ethoxyiminomethyl]carbamate](/img/structure/B14635489.png)
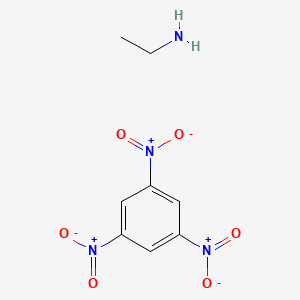
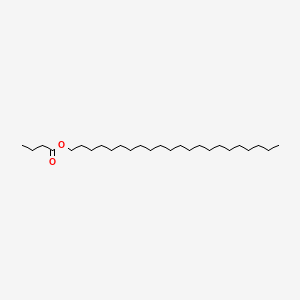
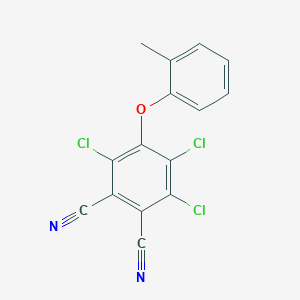
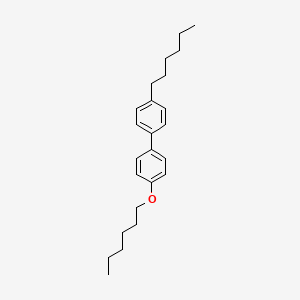
![3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl-](/img/structure/B14635531.png)
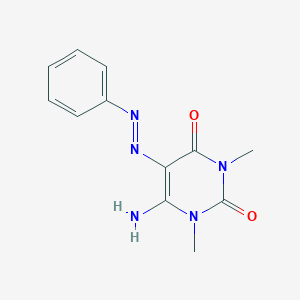
![N'-{4-[(6-Chloro-1-oxo-1lambda~5~-pyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14635560.png)
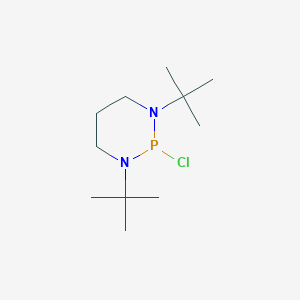
![N-[(3-methylphenyl)methyl]acetamide](/img/structure/B14635568.png)
